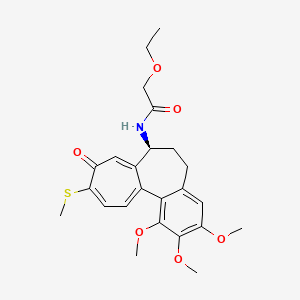
N-(Ethoxyacetyl)deacetylthiocolchicine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Ethoxyacetyl)deacetylthiocolchicine is a chemical compound with the molecular formula C24H29NO6S and a molar mass of 459.56 g/mol It is a derivative of thiocolchicine, a naturally occurring compound known for its anti-inflammatory and anti-cancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethoxyacetyl)deacetylthiocolchicine typically involves the modification of thiocolchicine through a series of chemical reactions. One common method includes the ethoxyacetylation of deacetylthiocolchicine. The reaction conditions often involve the use of ethyl acetate as a solvent and a catalyst such as sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(Ethoxyacetyl)deacetylthiocolchicine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-(Ethoxyacetyl)deacetylthiocolchicine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential anti-cancer properties and its ability to inhibit cell division.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and certain types of cancer.
Mecanismo De Acción
The mechanism of action of N-(Ethoxyacetyl)deacetylthiocolchicine involves its interaction with cellular proteins and enzymes. It is known to bind to tubulin, a protein that plays a crucial role in cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). This mechanism is particularly relevant in its anti-cancer activity .
Comparación Con Compuestos Similares
Similar Compounds
N-deacetylthiocolchicine: A closely related compound with similar anti-cancer properties.
N,N-dimethyl-N-deacetylthiocolchicine: Another derivative with potential therapeutic applications.
N,N-diethyl-N-deacetylthiocolchicine: Known for its selective activity against certain cancer cell lines.
Uniqueness
N-(Ethoxyacetyl)deacetylthiocolchicine is unique due to its ethoxyacetyl group, which may enhance its solubility and bioavailability compared to other thiocolchicine derivatives. This modification can also influence its interaction with biological targets, potentially leading to improved therapeutic efficacy .
Propiedades
Número CAS |
97043-02-2 |
|---|---|
Fórmula molecular |
C24H29NO6S |
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
2-ethoxy-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C24H29NO6S/c1-6-31-13-21(27)25-17-9-7-14-11-19(28-2)23(29-3)24(30-4)22(14)15-8-10-20(32-5)18(26)12-16(15)17/h8,10-12,17H,6-7,9,13H2,1-5H3,(H,25,27)/t17-/m0/s1 |
Clave InChI |
FQTHLSCRBAIBIC-KRWDZBQOSA-N |
SMILES isomérico |
CCOCC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC |
SMILES canónico |
CCOCC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






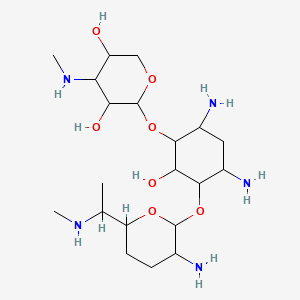
![N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B14159291.png)


![1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene](/img/structure/B14159304.png)
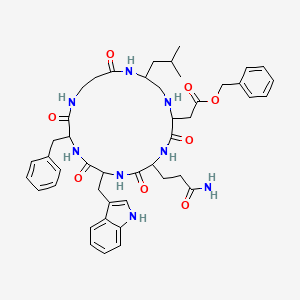
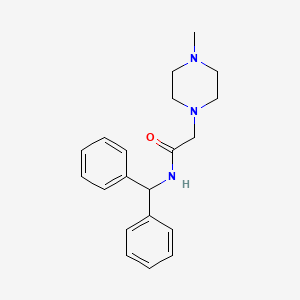
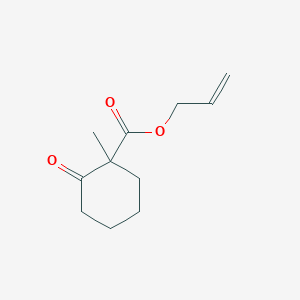

![N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide](/img/structure/B14159328.png)
